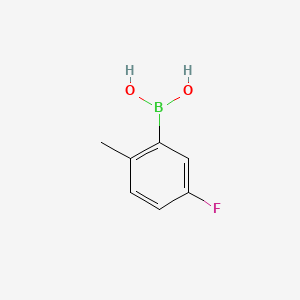

5-Fluoro-2-methylphenylboronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOJLMKWBRBZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382497 | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163517-62-2 | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163517-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, imparts desirable electronic and steric properties to target molecules, influencing their biological activity and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on detailed experimental protocols and data analysis.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 163517-62-2 | [2][3] |

| Molecular Formula | C₇H₈BFO₂ | [2][3] |

| Molecular Weight | 153.95 g/mol | [2][3] |

| Melting Point | 144-148 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a lithiation-borylation reaction of a suitable halogenated precursor, such as 1-bromo-4-fluoro-2-methylbenzene. This method involves the formation of an organolithium intermediate, which is then quenched with a borate ester, followed by acidic workup to yield the desired boronic acid.

Synthesis Pathway

The synthesis proceeds via a two-step process:

-

Lithiation: 1-bromo-4-fluoro-2-methylbenzene is treated with a strong organolithium base, typically n-butyllithium, at low temperatures to generate the corresponding aryllithium species.

-

Borylation and Hydrolysis: The aryllithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent hydrolysis with an aqueous acid affords this compound.

Experimental Protocol

Materials:

-

1-bromo-4-fluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 30 minutes.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | ~7.8 (B(OH)₂) | br s | - |

| ~7.5-7.6 | m | - | |

| ~7.0-7.1 | m | - | |

| ~2.5 | s | - | |

| ¹³C NMR | ~163 (d) | d | ¹JCF ≈ 245 |

| ~140 | s (broad) | - | |

| ~135 (d) | d | ³JCF ≈ 8 | |

| ~120 (d) | d | ²JCF ≈ 22 | |

| ~115 (d) | d | ²JCF ≈ 21 | |

| ~22 | s | - | |

| ¹¹B NMR | ~28-33 | br s | - |

| ¹⁹F NMR | ~ -110 to -115 | m | - |

Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For boronic acids, electrospray ionization (ESI) is a common technique.

Expected Fragmentation:

Under ESI-MS in negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Reaction Pathway

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

This compound is an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The lithiation-borylation of 1-bromo-4-fluoro-2-methylbenzene provides a reliable route for its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for the synthesis of complex molecules with applications in drug discovery and materials science. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.

References

Spectroscopic Characterization of 5-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a combination of expected values derived from analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8-8.0 | s (broad) | - | B(OH)₂ |

| ~7.5-7.6 | dd | ~8.5, ~2.5 | H-6 |

| ~7.1-7.2 | td | ~8.5, ~2.5 | H-4 |

| ~7.0-7.1 | dd | ~8.5, ~2.5 | H-3 |

| ~2.4 | s | - | CH₃ |

Note: The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary with concentration and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-5 |

| ~140 | C-2 |

| ~135 (d, ³JCF ≈ 8 Hz) | C-1 |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C-6 |

| ~120 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-3 |

| ~20 | CH₃ |

Note: The carbon attached to the boron (C-1) may show a broad signal or be unobserved due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350 | Strong | B-O Stretch |

| ~1250 | Strong | C-F Stretch |

| ~1050 | Strong | B-OH Bend |

| ~820 | Strong | C-H Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - H₂O]⁺ |

| 110 | Medium | [M - B(OH)₂]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Note: Phenylboronic acids can be challenging to analyze by GC-MS due to their propensity to form cyclic anhydrides (boroxines) at high temperatures. LC-MS with electrospray ionization (ESI) is often a more suitable technique. In negative ion ESI, the deprotonated molecule [M-H]⁻ at m/z 153 would be expected.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps in observing the exchangeable boronic acid protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: FT-IR Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) or a Liquid Chromatograph (LC) with an Electrospray Ionization (ESI) source.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Derivatization to a more volatile ester (e.g., by reaction with a diol) may be necessary to prevent boroxine formation in the hot injector.

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a mixture of water and a polar organic solvent like methanol or acetonitrile.

LC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate.

-

Flow Rate: 0.2-0.5 mL/min.

MS Conditions (ESI):

-

Ionization Mode: Negative ion mode is often preferred for boronic acids.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 5-10 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: m/z 50-500.

Data Processing:

-

The instrument software will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

-

Identify the molecular ion peak and major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide on the Crystal Structure of 5-Fluoro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural and functional characteristics of 5-Fluoro-2-methylphenylboronic acid, a versatile reagent in organic synthesis and a potential scaffold for drug design. Due to the absence of a publicly available crystal structure for this compound, this paper presents the crystallographic data of the closely related compound, 2-fluorophenylboronic acid, as a representative model. Furthermore, this document outlines generalized experimental protocols for the synthesis and crystallization of arylboronic acids and explores the mechanism of enzyme inhibition by this class of compounds.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| Melting Point | 144-148 °C |

| Appearance | White to off-white crystalline powder |

| Canonical SMILES | CC1=CC=C(F)C=C1B(O)O[1] |

| InChI Key | QKOJLMKWBRBZNQ-UHFFFAOYSA-N[1] |

Crystallographic Data of a Representative Structure: 2-Fluorophenylboronic Acid

The crystal structure of 2-fluorophenylboronic acid provides valuable insights into the probable solid-state conformation and intermolecular interactions of this compound. The crystallographic data for 2-fluorophenylboronic acid (COD ID: 4512180) are summarized below.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.10172 |

| b (Å) | 5.55660 |

| c (Å) | 22.0587 |

| α (°) | 90.00 |

| β (°) | 94.731 |

| γ (°) | 90.00 |

| Volume (ų) | 622.9 |

| Z | 4 |

Data obtained from the Crystallography Open Database for 2-fluorophenylboronic acid.[2]

Arylboronic acids typically form hydrogen-bonded dimers in the solid state. This structural motif is characterized by the formation of a stable eight-membered ring through hydrogen bonding between the hydroxyl groups of two neighboring boronic acid molecules.

Experimental Protocols

3.1. Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a generalized protocol based on the synthesis of similar compounds.[3][4]

Workflow for the Synthesis of an Arylboronic Acid

Caption: Generalized workflow for the synthesis of arylboronic acids.

Procedure:

-

An appropriate aryl halide (e.g., 4-bromo-1-fluoro-2-methylbenzene) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

An equimolar amount of an organolithium reagent, such as n-butyllithium, is added dropwise to the solution, and the reaction is stirred for a period to allow for the formation of the aryllithium species.

-

A trialkyl borate, for instance, triisopropyl borate, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is subsequently quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

3.2. Crystallization of Arylboronic Acids

Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques. Slow evaporation is a commonly employed method.[5][6]

Workflow for Crystallization by Slow Evaporation

Caption: General workflow for obtaining single crystals via slow evaporation.

Procedure:

-

The purified arylboronic acid is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., water, ethanol, or a mixture thereof) with gentle heating if necessary.

-

The solution is filtered while hot to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial should be left undisturbed in a vibration-free environment.

-

Over time, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form.

-

Once crystals of a suitable size have grown, they are carefully isolated from the mother liquor.

Biological Activity and Signaling Pathway

Phenylboronic acids are recognized as a class of potent inhibitors of serine proteases.[7] A notable example is their inhibitory action against AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[8][9]

Mechanism of AmpC β-Lactamase Inhibition

The inhibitory mechanism involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue (Ser64) in the active site of AmpC.[9] This interaction forms a tetrahedral adduct that mimics the transition state of the natural substrate hydrolysis, thereby blocking the enzyme's activity.[8]

Caption: Inhibition of AmpC β-lactamase by this compound.

This inhibitory action makes boronic acid derivatives, including this compound, promising candidates for the development of new antibacterial agents that can overcome β-lactamase-mediated resistance.

References

- 1. 16419-60-6|2-Methylphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. unifr.ch [unifr.ch]

- 7. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 5-Fluoro-2-methylphenylboronic acid

An In-depth Technical Guide to 5-Fluoro-2-methylphenylboronic Acid

Introduction

This compound, a member of the arylboronic acid family, is a versatile and crucial reagent in modern organic synthesis. Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—impart specific reactivity and properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, applications, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of biaryl structures prevalent in many pharmaceutical agents and advanced materials.[2][3] The presence of the fluorine atom can enhance the reactivity and selectivity of the molecule and is often incorporated into drug candidates to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5]

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1][2] It is stable at room temperature when stored in a dry, dark place.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 163517-62-2 | [1][6][7] |

| Molecular Formula | C₇H₈BFO₂ | [1][2][6][7] |

| Molecular Weight | 153.95 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 144-148 °C (lit.) | [1][8] |

| Boiling Point | 287.7±50.0 °C (Predicted) | [1] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.57±0.58 (Predicted) | [1] |

| Synonyms | 5-Fluoro-2-methylbenzeneboronic acid, 2-Methyl-5-fluorophenylboronic acid | [1][2] |

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR are used to confirm the molecular structure. In ¹H NMR, characteristic signals for the aromatic protons, the methyl group protons, and the acidic protons of the boronic acid group would be expected.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, such as O-H stretching for the boronic acid, B-O stretching, and C-F stretching.

Chemical Reactivity and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1][2] It is also used as a reactant for the monoarylation of dibromoarenes and the preparation of homoleptic diarylmercurials.[1]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reactants.[5][9]

The general catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) complex.

-

Transmetalation: The organoboron compound (R²-B(OH)₂) reacts with the palladium(II) complex in the presence of a base. The R² group is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology. Specific conditions such as catalyst, ligand, base, solvent, and temperature may need to be optimized for specific substrates.

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).[10]

-

Solvent Addition: Add an appropriate solvent or solvent mixture (e.g., toluene, dioxane, THF, water).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[5]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

-

Characterization: Characterize the final product using NMR and MS to confirm its structure and purity.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis

A common method for synthesizing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound starts from 4-bromo-2-fluoro-1-methylbenzene.

Representative Synthetic Protocol

-

Lithiation: Under an inert atmosphere, dissolve 4-bromo-2-fluoro-1-methylbenzene in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution to -78 °C.[11]

-

Borate Addition: Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature. Stir the mixture for a few hours to ensure complete formation of the aryllithium species.[11]

-

Quenching: Slowly add triisopropyl borate to the reaction mixture, again at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.[11]

-

Hydrolysis: Quench the reaction by adding an acidic solution (e.g., 1N HCl) and stir vigorously.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[11]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12][13]

| Safety Aspect | Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][14] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14][15] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat, and a NIOSH/MSHA approved respirator if dust formation is likely. | [14][15] |

| Storage | Keep container tightly closed. Store in a cool, dry, dark, and well-ventilated place. Recommended storage is at room temperature or refrigerated. | [1][15] |

| Incompatible Materials | Strong oxidizing agents. | [14][15] |

| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [12] |

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with its significant role in powerful synthetic methodologies like the Suzuki-Miyaura coupling, make it an indispensable tool for medicinal chemists and material scientists. Proper understanding of its reactivity, handling, and application protocols is essential for its effective and safe utilization in research and development.

References

- 1. This compound CAS#: 163517-62-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scbt.com [scbt.com]

- 8. This compound, CAS No. 163517-62-2 - iChemical [ichemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Stability and Storage of 5-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Fluoro-2-methylphenylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide integrates general knowledge of the stability of fluoro-substituted arylboronic acids with established principles of pharmaceutical stability testing. The experimental protocols provided are model procedures based on regulatory guidelines and common analytical practices.

Core Concepts in the Stability of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall suitability for use in sensitive applications such as drug development. Understanding these pathways is crucial for establishing appropriate storage and handling procedures.

The primary degradation mechanisms include:

-

Protodeboronation (Hydrolysis): This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. The rate of protodeboronation is often influenced by pH, with both acidic and basic conditions potentially accelerating the process.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenolic impurities. This can be initiated by atmospheric oxygen and potentially accelerated by light or the presence of metal ions.

-

Anhydride Formation (Boroxines): In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon the addition of water, the presence of boroxines can complicate stoichiometry and reaction kinetics.

The introduction of a fluorine atom to the phenyl ring can influence the stability of the boronic acid. Fluorine's electron-withdrawing nature increases the Lewis acidity of the boron center, which can affect its reactivity and susceptibility to hydrolytic degradation[1].

Recommended Storage and Handling Conditions

Based on general guidelines for arylboronic acids and information from suppliers, the following storage and handling conditions are recommended to minimize degradation and ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Some suppliers recommend room temperature, while others suggest storage at temperatures below 15°C. For long-term storage, refrigeration (2-8°C) is advisable. | Lower temperatures slow down the rates of chemical degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis (protodeboronation) of the boronic acid group. |

| Light | Protect from light. | Minimizes the potential for photolytically induced degradation. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are model protocols for conducting forced degradation studies on this compound.

Model Protocol 1: Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a powerful tool for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from potential degradation products generated under stress conditions.

Instrumentation and Conditions (Starting Point):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Forced Degradation Studies: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed control sample.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Model Protocol 2: ¹H NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can provide structural information about the parent compound and its degradation products.

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution under stress conditions.

Instrumentation and Conditions:

-

NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline.

-

Stress Application: Introduce a stressor to the NMR tube (e.g., a drop of D₂O for hydrolysis, or heat the tube).

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals to observe changes in the signals corresponding to the parent compound and the appearance of new signals from degradation products.

-

Data Analysis: Integrate the relevant signals to estimate the relative amounts of the parent compound and its degradants over time.

Visualization of Stability Factors and Degradation Pathways

The following diagrams illustrate the key factors influencing the stability of this compound and its primary degradation pathways.

Caption: Factors influencing the stability and degradation of this compound.

Caption: Primary degradation pathways for this compound.

References

An In-Depth Technical Guide to 5-Fluoro-2-methylphenylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenylboronic acid, a versatile organoboron compound, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable properties for various chemical transformations and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in cross-coupling reactions and drug discovery. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways are presented to support researchers in leveraging this valuable synthetic intermediate.

Introduction

This compound (CAS Number: 163517-62-2) is an arylboronic acid that has gained significant attention for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, making fluorinated building blocks like this one highly sought after in medicinal chemistry.[2] The methyl group provides steric and electronic modulation, further influencing the reactivity and properties of the molecule.

This guide will delve into the historical context of this compound, provide detailed synthetic procedures, summarize its physical and chemical properties, and explore its applications in the synthesis of complex organic molecules and biologically active compounds.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 163517-62-2 | [1] |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 144-148 °C | |

| Purity | ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of an organometallic intermediate derived from a halogenated precursor with a trialkyl borate, followed by acidic hydrolysis. A common and effective starting material is 2-bromo-5-fluorotoluene. The general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous arylboronic acids.

Materials:

-

2-Bromo-5-fluorotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 2-bromo-5-fluorotoluene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromo-5-fluorotoluene solution to the magnesium suspension and gently heat to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 2-bromo-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield a white to off-white crystalline solid.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction enables the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Caption: Suzuki-Miyaura coupling reaction schematic.

Quantitative Data from Suzuki-Miyaura Coupling Reactions

The yield of Suzuki-Miyaura coupling reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partners. Below is a table summarizing representative yields for the coupling of this compound with various aryl and heteroaryl halides.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 4-Iodobenzonitrile | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 6 | >90 |

| 2-Chlorobenzothiazole | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 18 | 75-85 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 88-98 |

Note: The yields presented are typical ranges and can vary based on specific experimental conditions and the scale of the reaction.

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable scaffold in the design of novel therapeutic agents. Its derivatives have been explored as inhibitors of various enzymes and receptors implicated in disease, particularly in oncology.

Targeting Cancer Signaling Pathways

Phenylboronic acids have been investigated for their ability to target cancer cells through various mechanisms. One notable approach involves the interaction of the boronic acid moiety with sialic acid residues that are often overexpressed on the surface of cancer cells, facilitating targeted drug delivery.[3]

Furthermore, derivatives of fluorinated phenylboronic acids are key components in the synthesis of small molecule kinase inhibitors. For example, the vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several VEGFR-2 inhibitors have been developed, and the synthesis of some of these candidates involves the use of fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions to construct the core structures of the inhibitors.[4]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has cemented its importance as a key building block for the discovery and development of new pharmaceuticals and advanced materials. The presence of both a fluorine atom and a methyl group provides a unique combination of electronic and steric properties that can be exploited to fine-tune the characteristics of target molecules. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers in the chemical sciences. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound is set to increase.

References

In-Depth Technical Guide: 5-Fluoro-2-methylphenylboronic Acid (CAS 163517-62-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenylboronic acid, identified by CAS number 163517-62-2, is a synthetic organoboron compound. It serves as a crucial building block in organic chemistry, particularly in the synthesis of complex aromatic compounds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it functions as a versatile reagent for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical properties, primary applications, and the biological significance of compounds derived from it, with a focus on its role in the development of the antifungal agent Tavaborole.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 163517-62-2 |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144-148 °C |

| Synonyms | 5-Fluoro-2-methylbenzeneboronic acid, (5-Fluoro-2-methylphenyl)boronic acid |

| Solubility | Soluble in organic solvents such as methanol and tetrahydrofuran. |

Core Applications in Synthesis

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it invaluable for the synthesis of biaryl and substituted aromatic compounds. The fluorine and methyl substituents on the phenyl ring of this boronic acid can influence the electronic properties and steric hindrance of the resulting molecules, which is a key consideration in drug design.[1]

Role in the Synthesis of Tavaborole

A notable application of this compound is its use as a key intermediate in the synthesis of Tavaborole (trade name Kerydin), an FDA-approved antifungal agent for the treatment of onychomycosis (fungal infection of the nails).[2][3] In the synthesis of Tavaborole, this compound serves as a precursor to the benzoxaborole core of the drug.

Biological Significance and Mechanism of Action of Derived Compounds

While this compound itself is not biologically active, the compounds synthesized from it can have significant pharmacological effects.

Antifungal Activity of Tavaborole

Tavaborole, synthesized using a derivative of this compound, exhibits its antifungal effect by inhibiting fungal protein synthesis.[4][5] Specifically, it targets and inhibits the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[6][7] By inhibiting LeuRS, Tavaborole prevents the incorporation of leucine into newly synthesized polypeptide chains, leading to a cessation of protein production and ultimately fungal cell death.[8]

Potential in Anticancer Drug Discovery

Boronic acids and their derivatives are recognized for their potential in the development of anticancer agents.[1] While specific anticancer compounds derived directly from this compound are not extensively documented in publicly available literature, the structural motif is of high interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and cell permeability of drug candidates. Further research may explore the incorporation of the 5-fluoro-2-methylphenyl moiety into known anticancer scaffolds.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures and should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent should be degassed prior to use.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound (CAS 163517-62-2) is a valuable and versatile reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions has facilitated the synthesis of complex molecules, most notably the antifungal drug Tavaborole. The biological activity of Tavaborole, stemming from its inhibition of fungal leucyl-tRNA synthetase, underscores the importance of this boronic acid derivative in drug discovery and development. While its application in oncology is an area of ongoing interest, its established role in the creation of antifungal agents solidifies its significance for researchers and scientists in the pharmaceutical industry. The provided experimental protocol serves as a practical guide for its application in the laboratory, highlighting its role in the construction of novel molecular architectures.

References

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 5. nbinno.com [nbinno.com]

- 6. Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

Theoretical studies on the reactivity of 5-Fluoro-2-methylphenylboronic acid

An In-depth Technical Guide on the Theoretical Studies of the Reactivity of 5-Fluoro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this compound. While specific experimental and computational studies on this particular molecule are not extensively available in public literature, this document synthesizes established principles of phenylboronic acid chemistry and outlines a robust computational methodology for its detailed investigation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them key building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] These compounds are generally weak Lewis acids with a vacant p-orbital on the sp²-hybridized boron atom, which allows them to interact with Lewis bases.[3][4][5] The reactivity of phenylboronic acids can be finely tuned by the nature and position of substituents on the phenyl ring.[4]

The Subject Molecule: this compound

This compound is a disubstituted phenylboronic acid with the molecular formula C₇H₈BFO₂.[6][7] Its structure incorporates two key substituents that modulate its reactivity: a fluorine atom at the 5-position and a methyl group at the 2-position (ortho to the boronic acid group).

-

Electronic Effects: The fluorine atom is a strongly electronegative, electron-withdrawing group, which is expected to increase the Lewis acidity of the boron center.[4] Conversely, the methyl group is a weak electron-donating group. The interplay of these opposing electronic influences is a key determinant of the molecule's reactivity.

-

Steric Effects: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This can influence the equilibrium between its neutral trigonal planar form and the anionic tetrahedral form upon coordination with a base.[3][5] Steric hindrance can also play a crucial role in the kinetics of reactions involving the boronic acid, such as the transmetalation step in Suzuki-Miyaura coupling.

Theoretical Framework for Reactivity Analysis

A thorough theoretical investigation of the reactivity of this compound would involve a multi-faceted computational approach.

Lewis Acidity and pKa

The pKa of a boronic acid is an indirect measure of its Lewis acidity.[5] Electron-withdrawing substituents generally decrease the pKa (increase acidity), while electron-donating groups increase it.[4] For this compound, the electron-withdrawing fluorine atom would be expected to lower the pKa relative to unsubstituted phenylboronic acid. The ortho-methyl group, while electronically donating, can also sterically hinder the approach of a hydroxide ion, potentially influencing the pKa.[5] Computational methods, such as those employing density functional theory (DFT), can provide reliable predictions of pKa values.[8]

Conformational Analysis

The orientation of the hydroxyl groups of the boronic acid relative to the phenyl ring can significantly impact its reactivity. It is crucial to identify the lowest energy conformers to obtain accurate thermodynamic and kinetic data from computational studies.[8][9] A comprehensive conformational search should be performed to locate all relevant minima on the potential energy surface.

Quantum Chemical Parameters

Several quantum chemical parameters are instrumental in understanding and predicting the reactivity of molecules:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are fundamental indicators of chemical reactivity and stability.[9]

-

Atomic Charges: The distribution of electron density can be analyzed through various charge partitioning schemes (e.g., Mulliken, Natural Bond Orbital). The charge on the boron atom is a direct indicator of its electrophilicity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

Reactivity in Suzuki-Miyaura Coupling: A Theoretical Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and this compound is a common reactant in this transformation.[2][10] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid are most critical in the transmetalation step.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The rate of this step is influenced by the electronic and steric properties of the boronic acid. The increased Lewis acidity due to the fluorine atom in this compound can facilitate the formation of the boronate species, which is often the active transmetalating agent. However, the ortho-methyl group may sterically hinder the approach of the palladium complex, potentially slowing down the reaction. A detailed computational study of the reaction pathway and the associated activation barriers is necessary to fully elucidate these competing effects.

Proposed Computational Protocol

The following protocol outlines a robust computational methodology for the theoretical study of the reactivity of this compound.

Software

Quantum chemical calculations can be performed using software packages such as ORCA or Q-Chem, which are well-suited for the proposed theoretical levels.[8][11]

Methodology

-

Conformational Search: A thorough conformational search of this compound should be performed to identify the global minimum and other low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of all conformers should be optimized using a suitable density functional, such as M06-2X, which is known to perform well for main-group elements.[8] The 6-31+G(d,p) basis set is a good starting point for these calculations.[8] Frequency calculations should be performed to confirm that the optimized structures are true minima and to obtain thermochemical data.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as aug-cc-pVTZ.

-

Solvation Effects: The influence of the solvent (e.g., water, THF) should be included using an implicit solvation model like the SMD model.

-

pKa Calculation: The pKa can be calculated using an appropriate thermodynamic cycle, which involves calculating the Gibbs free energies of the boronic acid and its conjugate base in the gas phase and their solvation free energies.[8]

-

Reaction Mechanism Studies: For studying the reactivity in a specific reaction like Suzuki-Miyaura coupling, the potential energy surface of the transmetalation step should be explored to locate the transition state structure. The activation energy barrier can then be calculated.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 163517-62-2 [amp.chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scbt.com [scbt.com]

- 8. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. chemimpex.com [chemimpex.com]

- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]

Commercial Availability and Applications of 5-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenylboronic acid (CAS Number: 163517-62-2) is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable electronic and steric properties. This makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications in drug discovery, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and its relevance to specific signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The compound is typically offered in research-grade purities, often exceeding 95-98%. It is a white to off-white solid with a molecular weight of 153.95 g/mol . For researchers and drug development professionals, sourcing this key starting material is a straightforward process. The following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich | 163517-62-2 | ≥95% | Discontinued, but may be available from subsidiaries |

| TCI America | 163517-62-2 | >98.0% (GC) | 1g, 5g, 25g |

| Fluorochem | 163517-62-2 | ~98% | 1g, 5g, 10g, 25g, 100g |

| Combi-Blocks | 163517-62-2 | 95% | Inquire for quantities |

| Ark Pharm | 163517-62-2 | 98% | 1g, 5g, 25g, 100g |

| Chem-Impex | 163517-62-2 | 95-105% (Titration) | Inquire for quantities |

| Santa Cruz Biotechnology | 163517-62-2 | Inquire for purity | Inquire for quantities |

Note: Availability and specific purity levels may vary. It is recommended to consult the respective supplier's website for the most current information.

Application in Drug Discovery: Synthesis of ROCK Inhibitors

A significant application of this compound in drug discovery is its use as a key building block in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in a variety of cellular processes, including cell adhesion, motility, and contraction.[1] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including cancer, cardiovascular disease, and neurological disorders. Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents.

One notable example is the synthesis of compounds related to GSK269962A, a potent and selective ROCK inhibitor.[3] The synthesis of precursors to such inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable heterocyclic partner.

The ROCK Signaling Pathway

The ROCK signaling pathway is a critical regulator of cellular contractility and morphology. The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates downstream substrates. Key substrates of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. ROCK also phosphorylates and inactivates MLC phosphatase (via MYPT1), further enhancing MLC phosphorylation. Additionally, ROCK can activate LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. Inhibition of ROCK disrupts these processes, leading to a reduction in cellular contractility and changes in cell morphology.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, based on procedures reported in the synthesis of ROCK inhibitor precursors.[4][5]

Reaction Scheme:

Materials:

-

Aryl or heteroaryl halide (e.g., 4-iodo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equiv)[4][6]

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DME, or MeCN/H₂O)[4][5][7]

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol, 185 mg), and the base (e.g., Cs₂CO₃, 2.0 mmol, 652 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 41 mg) to the flask.

-

Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[4][5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow:

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic chemists, particularly in the pharmaceutical industry. Its utility in constructing complex biaryl systems via Suzuki-Miyaura cross-coupling is well-established, with notable applications in the synthesis of potent enzyme inhibitors such as those targeting the ROCK signaling pathway. The provided experimental protocol offers a solid foundation for researchers looking to employ this versatile building block in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the efficient synthesis of biologically active molecules is set to increase.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]

- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 5. KR20130129244A - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

Purity Specifications for 5-Fluoro-2-methylphenylboronic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for 5-Fluoro-2-methylphenylboronic acid, a critical reagent in pharmaceutical and materials science research. Ensuring high purity is paramount for the success of sensitive applications such as Suzuki-Miyaura cross-coupling reactions, where impurities can lead to side reactions, reduced yields, and compromised product integrity. This document outlines typical purity grades, detailed analytical methodologies for verification, and a discussion of potential impurities.

Purity Specifications

Commercial grades of this compound for research purposes typically exhibit high purity, as detailed in the table below. The most common analytical techniques cited by suppliers for purity assessment are titration and gas chromatography (GC).

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥ 95% - 105% | Titration |

| Purity | ≥ 98% | Gas Chromatography (GC) |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 144-148 °C | Capillary Method |

Potential Impurities

The synthesis of this compound, commonly prepared via the reaction of a Grignard or organolithium reagent derived from a halogenated precursor (e.g., 4-fluoro-1-iodo-2-methylbenzene or 4-fluoro-2-bromotoluene) with a trialkyl borate, can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.